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Introduction

LEO 29102 is a novel soft-drug inhibitor of phosphodiesterase 4 (PDE4) developed for the
topical treatment of atopic dermatitis (AD).[1][2][3] The design of LEO 29102 as a "soft drug"
aims to provide potent local activity in the skin with minimal systemic exposure, thereby
reducing the risk of side effects commonly associated with systemic PDE4 inhibitors.[1][3][4]
This technical guide provides an in-depth summary of the early clinical development and key
findings for LEO 29102, focusing on its mechanism of action, preclinical data, and phase 2
clinical trial results.

Mechanism of Action: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, particularly within
immune and epithelial cells.[5] It hydrolyzes cyclic adenosine monophosphate (CAMP), a
second messenger that plays a crucial role in regulating inflammatory responses. Inhibition of
PDE4 leads to an increase in intracellular cAMP levels, which in turn down-regulates the
production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-a).[6]
LEO 29102 is a potent and selective inhibitor of PDE4, with demonstrated selectivity for the
PDEA4D isoform.[5] By increasing CAMP levels in skin cells, LEO 29102 exerts its anti-
inflammatory effects, making it a targeted therapy for inflammatory skin conditions like atopic
dermatitis.[5][6]
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Caption: PDE4 Inhibition Pathway by LEO 29102.

Preclinical Findings
In Vivo Efficacy

LEO 29102 demonstrated significant efficacy in a topical allergic contact dermatitis model in
mice.[1] The compound showed a dose-dependent inhibition of TNF-a in the inflamed tissue.

Table 1: Dose-Dependent Inhibition of TNF-a by LEO 29102 in a Mouse Model

Treatment Group Dose (mg) TNF-a Inhibition (%)
LEO 29102 0.001 33

LEO 29102 0.01 91

LEO 29102 0.1 100

Betamethasone 17-valerate 0.003 75

Data sourced from the Journal of Medicinal Chemistry.[1]

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b608520?utm_src=pdf-body-img
https://www.benchchem.com/product/b608520?utm_src=pdf-body
https://www.benchchem.com/product/b608520?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jm500378a
https://www.benchchem.com/product/b608520?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jm500378a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: Topical Allergic Contact
Dermatitis Mouse Model

While the specific, detailed protocol for the study is not publicly available, a general
methodology for such a model involves:

Sensitization: A sensitizing agent (e.g., a hapten like oxazolone or dinitrochlorobenzene) is
applied to a shaved area of the mouse's skin (e.g., the abdomen).

o Challenge: After a period of time (typically 5-7 days) to allow for an immune response to
develop, the same agent is applied to a different skin site (e.g., the ear) to elicit a local
inflammatory reaction.

e Treatment: LEO 29102, a vehicle control, and a positive control (like betamethasone) are
applied topically to the challenged area.

o Evaluation: The inflammatory response is assessed by measuring parameters such as ear
swelling (edema).

» Biomarker Analysis: Tissue samples from the challenged area are collected to measure the
levels of inflammatory mediators, such as TNF-a, typically using methods like ELISA or
gPCR.

Early Clinical Development: Phase 1 and 2 Findings

LEO 29102 has undergone phase 1 and phase 2 clinical trials to evaluate its safety, tolerability,
pharmacokinetics, and efficacy in human subjects.

Phase 1: Pharmacokinetics and Safety

A dose-escalation study was conducted in healthy volunteers where the treated body surface
area (BSA) was increased. The study demonstrated very low systemic levels of the active
compound, supporting the "soft-drug" concept.[1] No cases of emesis, a common side effect of
systemic PDE4 inhibitors, were observed.[1]

Table 2: Systemic Pharmacokinetic Parameters of LEO 29102 After Single Doses of 2.5 mg/g
Cream
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Body Surface Area (BSA) Geometric Mean Cmax Geometric Mean AUCO-
Dosed (%) (ng/mL) 48h (ng-h/imL)

7 0.279 5.45

14 0.754 14.9

30 2.39 49.2

53 5.07 100

Data represents geometric means for n=6 subjects per group. Cmax and AUC values
increased more than proportionally with the dose (BSA).[1]

Phase 2: Proof-of-Concept and Dose-Finding Study
(NCT01037881)

A phase 2, randomized, double-blind, vehicle- and active-controlled study was conducted to
evaluate the efficacy and safety of LEO 29102 cream in patients with mild to moderate atopic
dermatitis.[7][8] The study compared five different strengths of LEO 29102 cream with a vehicle
and an active comparator (Elidel® cream, 10 mg/g pimecrolimus) over a 4-week treatment

period with twice-daily application.[7][8]

The primary efficacy endpoint was the absolute change in the Eczema Area and Severity Index
(EASI) on the trunk and limbs from baseline to the end of treatment.[8] The study showed a
dose-dependent effect of LEO 29102.[8]

Table 3: Percentage of Responders (IGA "clear" or "almost clear") at End of Treatment (4
Weeks)
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Treatment Group Percentage of Responders (%)
Vehicle 24.0

LEO 29102 0.03 mg/g 8.3

LEO 29102 0.1 mg/g 20.0

LEO 29102 0.3 mg/g 36.0

LEO 29102 1.0 mg/g 345

LEO 29102 2.5 mg/g 43.3

Elidel® 10 mg/g 48.0

Data sourced from the Clinical Study Report Synopsis.[8]

A logistic regression analysis demonstrated a statistically significant dose-response relationship
for LEO 29102 (p=0.01).[8] The three highest strengths (0.3 mg/g, 1.0 mg/g, and 2.5 mg/qg)
were found to be more efficacious than the lower strengths.[8] Furthermore, a dose-dependent
statistically significant effect was observed for the patient's assessment of pruritus and overall
disease severity.[8]

In the treatment phase, 34 subjects reported 42 adverse drug reactions (ADRS). The frequency
of ADRs ranged from 4.0% in the LEO 29102 0.3 mg/g group to 29.2% in the LEO 29102 0.03
mg/g group.[8] The most commonly reported ADR was atopic dermatitis.[8]

Experimental Workflow: Phase 2 Clinical Trial
(NCT01037881)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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